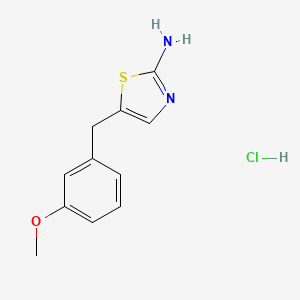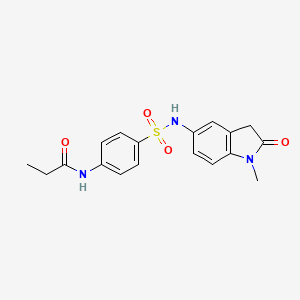![molecular formula C13H11N3O5S2 B2435322 2-[[5-(1,3-ベンゾジオキソール-5-カルボニルアミノ)-1,3,4-チアジアゾール-2-イル]スルファニル]酢酸メチル CAS No. 476465-54-0](/img/structure/B2435322.png)
2-[[5-(1,3-ベンゾジオキソール-5-カルボニルアミノ)-1,3,4-チアジアゾール-2-イル]スルファニル]酢酸メチル
説明
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is an intricate organic compound known for its diverse applications in chemistry, biology, medicine, and industry. Characterized by the presence of a thiadiazole ring and a benzodioxole moiety, this compound exhibits unique chemical properties which make it valuable in various scientific fields.
科学的研究の応用
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate has numerous scientific research applications:
Chemistry: : Used as a starting material for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential role as an enzyme inhibitor and interaction with biological macromolecules.
Medicine: : Explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate generally involves multiple steps, starting with the preparation of the 1,3-benzodioxole-5-carbonyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the corresponding amide. Subsequently, the sulfanyl group is introduced by reacting the amide with methyl bromoacetate under mild conditions, yielding the final product. The reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control over reaction parameters ensures consistency and high yield in large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: : Undergoing oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reducing agents can transform the carbonyl group into corresponding alcohols.
Substitution: : The sulfanyl group can be replaced by other nucleophiles through nucleophilic substitution.
Common Reagents and Conditions
Reactions typically employ reagents like hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and nucleophiles like amines for substitution. Conditions vary depending on the desired transformation, with temperatures ranging from -78°C for sensitive reactions to reflux conditions for more robust processes.
Major Products
Major products from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagent and conditions used.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: : It targets specific enzymes or receptors, altering their activity.
Pathways Involved: : Interferes with biochemical pathways related to inflammation, cell proliferation, or signal transduction, contributing to its potential therapeutic effects.
類似化合物との比較
Compared to other thiadiazole and benzodioxole derivatives, Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate stands out due to its combined structural features, offering a unique profile of chemical reactivity and biological activity.
Similar Compounds
5-(1,3-Benzodioxole-5-carbonylamino)-1,3,4-thiadiazole-2-thiol: : Lacks the methyl ester functionality but shares similar core structure.
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,2,3-thiadiazol-2-yl]sulfanyl]acetate: : Differing only by the position of substituents on the thiadiazole ring.
These comparisons highlight the specificity and potential versatility of Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate in various applications.
This concludes our article on this fascinating compound. If there’s anything more you’d like to know, just let me know!
特性
IUPAC Name |
methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c1-19-10(17)5-22-13-16-15-12(23-13)14-11(18)7-2-3-8-9(4-7)21-6-20-8/h2-4H,5-6H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYKTIDZPODPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331428 | |
| Record name | methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-54-0 | |
| Record name | methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2435239.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
![1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2435241.png)
![[5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2435243.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2435246.png)

![(E)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2435249.png)

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)




![2,2-difluoro-2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2435262.png)
